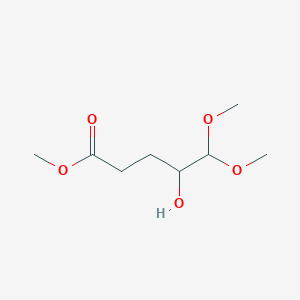
Methyl 4-hydroxy-5,5-dimethoxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-5,5-dimethoxypentanoate is an organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 4-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester is continuously removed. This process allows for high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5,5-dimethoxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-oxo-5,5-dimethoxypentanoic acid.
Reduction: 4-hydroxy-5,5-dimethoxypentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-5,5-dimethoxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-5,5-dimethoxypentanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a benzoate core.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
Methyl 4-hydroxy-5,5-dimethoxypentanoate is unique due to its pentanoate backbone and the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H16O5 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-hydroxy-5,5-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
LUVCVDDTAYIWEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CCC(=O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


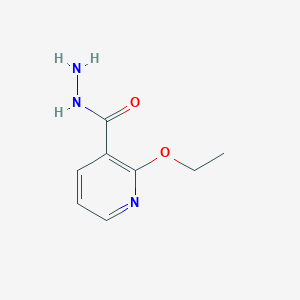
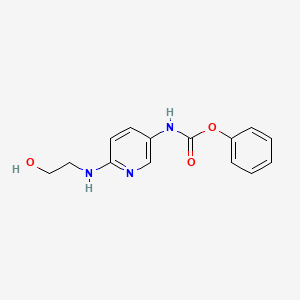
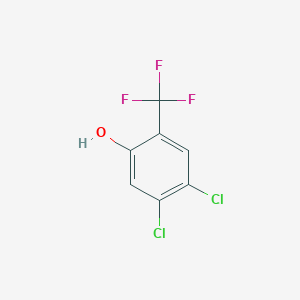
![4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline](/img/structure/B13878441.png)
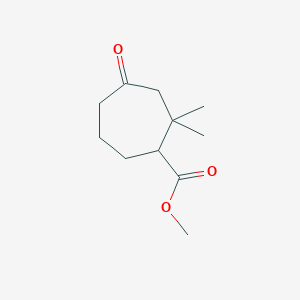
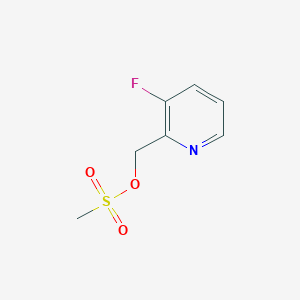

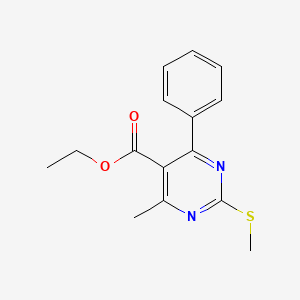
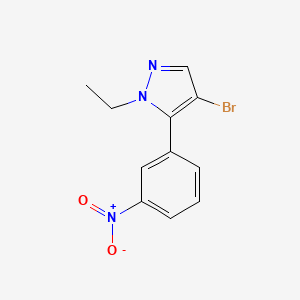
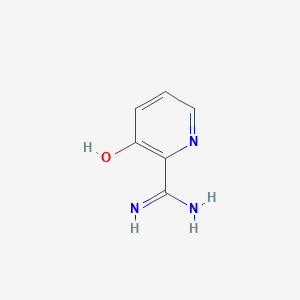
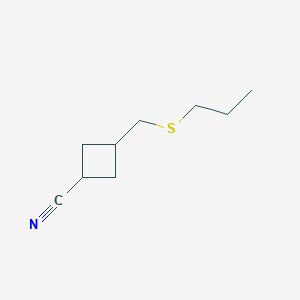

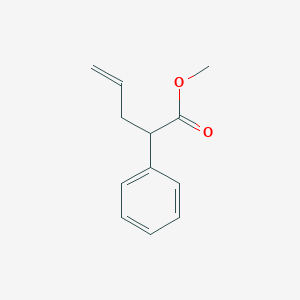
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
